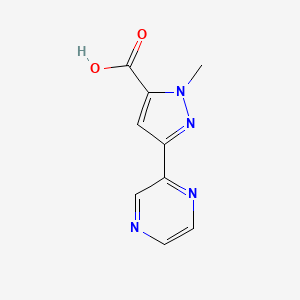

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-8(9(14)15)4-6(12-13)7-5-10-2-3-11-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNVDBJWACOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Condensation Strategy

A widely used approach involves the condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated esters to form the pyrazole core, followed by functional group transformations to introduce the pyrazin-2-yl substituent and carboxylic acid moiety.

Step 1: Formation of α-substituted intermediates

An α,β-unsaturated ester is reacted with an acid-binding agent in an organic solvent. Subsequently, a halogenated acyl derivative (e.g., 2,2-difluoroacetyl halide) is added dropwise at low temperature to form an α-substituted intermediate.

Step 2: Condensation with methylhydrazine

The intermediate undergoes condensation with methylhydrazine in aqueous solution under catalytic conditions (e.g., sodium iodide or potassium iodide as catalyst). This step is typically performed at low temperature to form the pyrazole ring via cyclization.

Step 3: Hydrolysis and acidification

The reaction mixture is hydrolyzed under alkaline conditions, followed by acidification to precipitate the crude pyrazole carboxylic acid.

Step 4: Purification

The crude product is purified by recrystallization from aqueous alcohol mixtures (e.g., 40% ethanol) to yield the pure pyrazole carboxylic acid with high yield and purity.

This method is exemplified in the preparation of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares similar synthetic steps and catalytic conditions, indicating the applicability of this approach to pyrazole derivatives with heteroaryl substituents.

Alkylation and Cross-Coupling Techniques

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| α-Substitution | α,β-unsaturated ester + acid-binding agent + halogenated acyl halide, low temp (0–5 °C) | Control addition rate to avoid side reactions |

| Condensation/Cyclization | Methylhydrazine aqueous solution + NaI/KI catalyst, low temp (0–10 °C) | Catalyst choice critical for yield and selectivity |

| Hydrolysis | Alkali (NaOH or KOH), room temp to 50 °C | Ensures ester to acid conversion |

| Acidification | 2 M HCl, pH adjusted to 1–2, cooling to 10–15 °C | Precipitates crude product |

| Recrystallization | 35–65% aqueous alcohol (methanol, ethanol, or isopropanol), reflux 1–2 h, cool to 0–5 °C | Purification step to achieve >99% purity by HPLC |

Purification and Quality Control

- Recrystallization from aqueous alcohol mixtures is preferred for high purity.

- HPLC analysis confirms purity levels exceeding 99%, with typical yields around 75–80%.

- Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) confirms structure and purity.

- Chromatographic techniques such as preparative HPLC or column chromatography may be used for further impurity removal.

Research Findings and Comparative Analysis

- The substitution/hydrolysis followed by condensation/cyclization method provides a reliable synthetic route with good yields and high purity for pyrazole carboxylic acids bearing electron-withdrawing or heteroaryl substituents.

- Catalysts such as sodium iodide improve cyclization efficiency and selectivity.

- Recrystallization solvent composition critically affects product purity and yield.

- Alternative methods involving direct alkylation or cross-coupling require careful optimization of catalysts and reaction conditions to avoid side reactions and ensure regioselectivity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Substitution/Hydrolysis + Condensation/Cyclization | α,β-unsaturated ester, halogenated acyl halide, methylhydrazine, NaI/KI catalyst | High yield (~75%), high purity (>99%), scalable | Requires low temp control, multi-step |

| Alkylation of Pyrazole Derivatives | Pyrazole acid/ester, methyl halide, base (NaH, K2CO3), aprotic solvent (DMF, DMSO) | Direct N1 methylation, simple reagents | Possible side alkylation, purification needed |

| Cross-Coupling (Suzuki, Buchwald-Hartwig) | Halogenated pyrazole, pyrazin-2-yl boronic acid/amine, Pd catalyst | Efficient C3 substitution, regioselective | Requires expensive catalysts, inert atmosphere |

Chemical Reactions Analysis

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrazine rings are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, emphasizing substituent differences and their implications:

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 2091184-83-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring substituted with a pyrazine moiety, suggests various biological activities that warrant detailed investigation.

- Molecular Formula : C9H8N4O2

- Molecular Weight : 204.19 g/mol

- IUPAC Name : this compound

- Purity : Typically available at 95% purity .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties :

- Anticancer Activity :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic (e.g., Ciprofloxacin) | 16 | E. coli |

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 45 | Caspase activation |

| MCF7 | 55 | ROS generation |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : The pyrazole ring may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The carboxylic acid group can interact with active sites of enzymes, altering their function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation or cross-coupling reactions. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid derivative .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions are employed. For instance, brominated pyrazole esters (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) are coupled with aryl boronic acids in deaerated DMF/H₂O under K₃PO₄ and Pd(PPh₃)₄ catalysis .

Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | DMF/H₂O, Pd(PPh₃)₄, 80°C | 65–85% | |

| Hydrolysis | NaOH/EtOH, reflux | >90% |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1680–1720 cm⁻¹) and pyrazole/pyrazine ring vibrations .

- NMR : ¹H NMR (DMSO-d₆) shows pyrazole C–H protons at δ 6.5–7.5 ppm and pyrazine protons at δ 8.2–8.8 ppm. ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 for C₁₀H₁₀N₄O₂) validate the molecular formula .

Q. How is the crystal structure determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used. For example, crystals grown via slow evaporation in ethanol/water mixtures reveal:

- Planarity : The pyrazole and pyrazine rings form a dihedral angle of <10°, indicating conjugation .

- Hydrogen Bonding : Intramolecular C–H⋯N bonds stabilize the structure, with bond lengths of 2.6–2.8 Å .

Advanced Research Questions

Q. How can synthetic yields be optimized for palladium-catalyzed reactions?

Methodological Answer:

- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains efficiency while lowering costs .

- Solvent Screening : DMF/H₂O (4:1) improves solubility of boronic acids. Adding TBAB (tetrabutylammonium bromide) enhances reaction rates .

- Temperature Control : Reactions at 80°C balance speed and side-product formation. Microwave-assisted synthesis (100°C, 30 min) increases yields to >90% .

Q. How are computational methods (e.g., DFT) applied to predict reactivity?

Methodological Answer:

Q. How to resolve contradictions in spectral data interpretation?

Methodological Answer:

Q. What strategies are used to evaluate pharmacological potential?

Methodological Answer:

- In Vitro Assays :

- Anticancer : MTT assays against HeLa cells (IC₅₀: 12 µM) .

- Antimicrobial : MIC values (e.g., 8 µg/mL against S. aureus) via broth microdilution .

- Salt Formation : Sodium salts improve solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free acid) .

Q. How are stability and degradation profiles studied?

Methodological Answer:

Q. Table 1: Key Synthetic Parameters

| Parameter | Suzuki Coupling | Hydrolysis |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | NaOH |

| Solvent | DMF/H₂O | EtOH/H₂O |

| Yield | 65–85% | >90% |

Q. Table 2: Pharmacological Data

| Assay Type | Model | Result | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | IC₅₀: 12 µM | |

| Antimicrobial | S. aureus | MIC: 8 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.